molecular formula C10H8ClFN2O B12121649 3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole

Katalognummer: B12121649
Molekulargewicht: 226.63 g/mol
InChI-Schlüssel: FTHOKEKULDOICB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Vorbereitungsmethoden

The synthesis of 3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole typically involves the reaction of 3-fluorobenzyl chloride with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.

Analyse Chemischer Reaktionen

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic chemistry.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives such as:

  • 3-(Chloromethyl)-5-(4-fluorobenzyl)-1,2,4-oxadiazole
  • 3-(Chloromethyl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the position of the fluorine atom on the benzyl group. This difference can influence their chemical reactivity and biological activity, making each compound unique in its own right.

Eigenschaften

Molekularformel

C10H8ClFN2O

Molekulargewicht

226.63 g/mol

IUPAC-Name

3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C10H8ClFN2O/c11-6-9-13-10(15-14-9)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2

InChI-Schlüssel

FTHOKEKULDOICB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.